Quinespar
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance and any notable characteristics .
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This could involve chemical reactions, catalysts used, reaction conditions, and yield .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This could include reactions with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Molecular Biology and Biochemistry: Enhancing Mutagenesis
Quinespar has been instrumental in advancing molecular biology and biochemistry, particularly in the field of mutagenesis. The modified QuikChange™ site-directed mutagenesis protocol, which is linked to Quinespar, significantly improved the efficiency of single mutations and allowed for facile large single insertions, deletions, and multiple mutations in a single experiment. This enhanced protocol facilitated the generation of single-site, multiple single-site mutations, and combined insertion/deletion mutations, without imposing additional reagent costs. It offered increased success rates and required significantly less parental DNA, boosting overall efficiency and reliability in molecular biology research (Liu & Naismith, 2008).
Antioxidant, Anti-inflammatory, and Antimicrobial Applications
Quinespar-related compounds have demonstrated significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Bis-hydrazones of quinazolinones derived from aspartic acid and glutamic acid showed potent antioxidant activities, as demonstrated by various radical scavenging assays. Additionally, these compounds exhibited remarkable anti-inflammatory properties, as evidenced by a haemolysis assay using human blood erythrocytes. Furthermore, the antibacterial and antifungal activities against various clinical pathogens were significant, making these Quinespar-related compounds potential candidates in pharmaceutical and medical research (Kumara et al., 2018).
Food Science: High Internal Phase Emulsions
In the realm of food science, Quinespar-related compounds, specifically quinoa protein nanoparticles (QPN), have been used as particulate stabilizers for the development of high internal phase emulsions (HIPEs). These HIPEs, stabilized by QPN, demonstrated physical and oxidative stability during storage, marking a significant contribution to the development of stable and healthy food products (Zhang et al., 2021).
Drug Delivery and Theranostic Applications
Quinespar-related research has also made a mark in the field of drug delivery and theranostics. Studies on nitrogen-doped carbon quantum dots (N-CQDs) conjugated with Quinic acid, a compound associated with Quinespar, demonstrated promising properties for drug delivery and imaging. These studies revealed that Quinic acid-conjugated N-CQDs had excellent luminescent properties and high tumor accumulation, suggesting their potential as multifunctional theranostic agents (Samimi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl (2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-3-34-20(31)12-19(23(33)35-4-2)28-22(32)15-6-8-16(9-7-15)27-13-14-5-10-18-17(11-14)21(25)30-24(26)29-18/h5-11,19,27H,3-4,12-13H2,1-2H3,(H,28,32)(H4,25,26,29,30)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKRVFLXCYWPZ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172323 | |
Record name | Quinespar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinespar | |
CAS RN |
18921-66-9 | |
Record name | Quinespar | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018921669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinespar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.